sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate
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Overview
Description
Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is a complex organic compound with a unique structure that includes a pyrrole ring, an ethoxy group, and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 2-ethoxy-2-oxoacetic acid with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate
- Methyl 5-(2-ethoxy-2-oxoacetyl)thiophene-2-carboxylate
Uniqueness
Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10NNaO5S |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
sodium;5-(2-ethoxy-2-oxoacetyl)-1-methylpyrrole-3-sulfinate |
InChI |
InChI=1S/C9H11NO5S.Na/c1-3-15-9(12)8(11)7-4-6(16(13)14)5-10(7)2;/h4-5H,3H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
KJTGGIVSXIOIFE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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